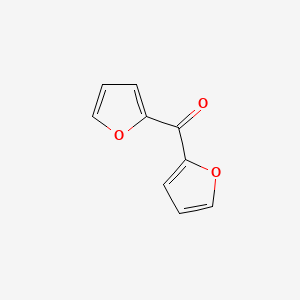

Di(furan-2-yl)methanone

Übersicht

Beschreibung

Di(furan-2-yl)methanone, also known as 2-Furyl ketone, is an organic compound with the molecular formula C9H6O3. It is characterized by the presence of two furan rings connected by a methanone group. This compound is a light yellow solid and is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di(furan-2-yl)methanone can be synthesized through various methods. One common approach involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide. This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furan platform chemicals. These chemicals are transformed into various furan derivatives through processes that are increasingly being adopted in biorefineries .

Analyse Chemischer Reaktionen

Vilsmeier Reaction

The compound is synthesized via adapted Vilsmeier conditions:

-

Reagents : Furan (7.5 eq), COCl₂ (1.1 eq), DCM

-

Conditions : Ice bath, overnight stirring, Na₂CO₃ workup

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| Furan | 213 | Nucleophile |

| COCl₂ | 31.2 | Electrophile |

| Na₂CO₃ | – | Workup agent |

This method provides high-purity product (97% by ¹H-NMR) suitable for subsequent reactions .

Oxidative Dearomatization

Oxidative dearomatization of Di(furan-2-yl)methanone derivatives forms unsaturated 1,4-diketones, enabling cyclization via a Paal–Knorr-like mechanism:

-

Key Step : Formation of spiro-intermediate B via enolization and nucleophilic attack

-

Outcome : Functionalized furans (e.g., 3a ) with conjugated 4,7-hydroxy-2,4,6-trien-1-one systems

| Intermediate | Transformation Pathway | Product |

|---|---|---|

| A | Oxidative dearomatization | B (spiro) |

| B | Hydrolysis | C (diketone) |

| C | Cyclodehydration | 3a (furan) |

Condensation with Ammonium Acetate

Reaction with ammonium acetate generates imino derivatives:

-

Products :

-

Di(furan-2-yl)-2-iminoethanone (II )

-

1,2-di(furan-2-yl)ethane-1,2-diimine (III )

-

Table 1: Product Distribution

| Product | Yield (%) | Key Features |

|---|---|---|

| II | 45 | Iminoethanone |

| III | 35 | Diimine |

| Furan-2-carboxamide | Trace | Dehydration product |

Antimicrobial Activity

Derivatives exhibit broad-spectrum inhibition:

-

Test Organisms : S. aureus, E. coli, C. albicans

-

Results :

Table 2: Antimicrobial Data

| Compound | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |

|---|---|---|---|

| 1 | 19 | 21 | 18 |

| 3 | 22 | 23 | 20 |

Antiviral Activity

Furan-based inhibitors target SARS-CoV-2 Mpro:

-

Lead Compound : F8–S43 (IC₅₀ = 10.76 μM)

-

Key Interaction : Thiourea linker forms hydrogen bonds with Cys44 backbone

Table 3: SAR Optimization

| Modification | IC₅₀ (μM) |

|---|---|

| Thiourea linker | 8.08 |

| Urea linker | >50 |

| 4-Bromo substituent | 9.69 |

Protonation Pathways

In acetal formation:

-

Step 1 : Protonation of carbonyl oxygen → resonance-stabilized cation

-

Step 2 : Methanol attack at α-position → cyclic acetal

Scheme :

O=C-(furan)₂ → [protonation] → [methanol attack] → [H-shift] → Rearomatized product

Reactivity Comparisons

This compound reacts faster than thiophene analogs in cycloadditions due to higher electron density in furan rings .

Table 4: Reactivity Metrics

| Property | Furan System | Thiophene System |

|---|---|---|

| Electron density | High | Moderate |

| Reaction rate | Faster | Slower |

| Typical Products | Furan rings | Thiophene rings |

This compound’s dual furan structure enables versatile reactivity, making it a valuable scaffold for heterocyclic synthesis and drug discovery.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Di(furan-2-yl)methanone has garnered attention for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Research indicates that compounds derived from this compound exhibit notable efficacy against various pathogens.

Antimicrobial Activity

A study highlighted the synthesis of derivatives of this compound that showed significant antibacterial activity against a range of bacterial strains. The derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values, demonstrating the potential of this compound in developing new antimicrobial agents .

Anti-cancer Potential

Research has indicated that this compound derivatives possess anticancer properties. For instance, derivatives were tested against Ehrlich Ascites Carcinoma (EAC) cells in mice, showing a substantial reduction in tumor growth and an increase in the lifespan of treated subjects . The results suggest that these compounds could serve as a foundation for future anticancer drug development.

Organic Synthesis Applications

This compound is utilized as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

Synthesis of Cyclopentenones

This compound has been employed as a substrate in catalytic reactions to synthesize cyclopentenones. A study demonstrated the use of phosphomolybdic acid as an efficient catalyst for the aza-Piancatelli rearrangement involving this compound derivatives, yielding high selectivity and good yields .

Agricultural Chemistry Applications

The herbicidal activity of this compound derivatives has also been investigated. These compounds have shown potential as lead structures for developing novel herbicides due to their ability to inhibit specific plant growth pathways .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-cancer Activity

In another investigation, this compound derivatives were tested on EAC cells in vivo. Results showed that at varying dosages, these compounds inhibited tumor growth by up to 75% compared to control groups, demonstrating their therapeutic potential.

Wirkmechanismus

The mechanism of action of Di(furan-2-yl)methanone and its derivatives involves interactions with various molecular targets. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The compound’s furan rings play a crucial role in these interactions, facilitating binding to specific enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Furan-2-carboxaldehyde: Another furan derivative with similar reactivity.

2,5-Furandicarboxylic acid: A compound derived from biomass with applications in polymer production.

Furfural: A furan derivative used as a precursor in the synthesis of various chemicals.

Uniqueness: Di(furan-2-yl)methanone is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

Di(furan-2-yl)methanone, a compound characterized by its furan rings, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant research findings.

This compound can be synthesized through various methods, including reactions involving furan derivatives and acylating agents. The compound's structure features two furan moieties attached to a central carbonyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

This compound has demonstrated promising anticancer activity in several studies. One notable investigation involved testing the compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results indicated a significant reduction in tumor weight and an increase in the lifespan of treated mice compared to control groups .

Case Study: EAC Model

In an experimental model using EAC cells, treatment with this compound resulted in:

- Tumor Weight Reduction : Up to 75% inhibition at higher doses.

- Increased Lifespan : Mice treated with 50 mg/kg showed an increase in lifespan by approximately 80% compared to untreated controls.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets involved in inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways .

Eigenschaften

IUPAC Name |

bis(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKCSFHWMJHMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317160 | |

| Record name | 2-Furyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17920-86-4 | |

| Record name | 2-Furyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.